molecular formula C77H115N21O13 B10851347 N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)

N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)

Cat. No.: B10851347
M. Wt: 1542.9 g/mol
InChI Key: OHPCANLMUJRLSF-GOWLZWIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The provided search results do not contain specific scientific information for "N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)". Generating an accurate and valuable product description for researchers requires details on its main applications, specific research value, and mechanism of action. Please supply this scientific context to enable creation of a professional product description that meets your needs.

Properties

Molecular Formula

C77H115N21O13

Molecular Weight

1542.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-(dibenzylamino)-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C77H115N21O13/c1-5-49(4)65(72(108)93-57(30-19-39-87-77(83)84)73(109)98-40-20-31-61(98)71(107)94-58(74(110)111)27-15-16-36-78)96-67(103)56(29-18-38-86-76(81)82)91-66(102)55(28-17-37-85-75(79)80)92-68(104)59(41-48(2)3)95-69(105)60(42-50-21-9-6-10-22-50)90-64(101)45-88-63(100)44-89-70(106)62(43-51-32-34-54(99)35-33-51)97(46-52-23-11-7-12-24-52)47-53-25-13-8-14-26-53/h6-14,21-26,32-35,48-49,55-62,65,99H,5,15-20,27-31,36-47,78H2,1-4H3,(H,88,100)(H,89,106)(H,90,101)(H,91,102)(H,92,104)(H,93,108)(H,94,107)(H,95,105)(H,96,103)(H,110,111)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t49-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1

InChI Key

OHPCANLMUJRLSF-GOWLZWIFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The N-terminal alkylation pattern and substituent identity critically influence KOR binding. Key analogues include:

  • Monoalkylated derivatives (e.g., N-allyl, N-benzyl, N-cyclopropylmethyl (CPM)): These exhibit ultra-high KOR affinity (Ki < 0.05 nM) due to optimal steric and hydrophobic interactions with the receptor .
  • N,N-Dialkylated derivatives (e.g., N,N-dibenzyl, N,N-diCPM, N,N-diallyl): Dialkylation generally reduces KOR affinity.

Selectivity Profiles

  • Monoalkylated analogues: Display exceptional KOR selectivity (Ki ratio κ/μ > 200), surpassing non-peptide agonists like U-50,488 .
  • Dialkylated analogues : Reduced selectivity due to increased mu-opioid receptor (MOR) cross-reactivity. N,N-Dibenzyl shows intermediate selectivity, though exact ratios are unspecified .

Functional Activity in Assays

  • N-Monoalkylated (e.g., N-CPM): Moderate agonist potency. N,N-DiCPM: Negligible agonist activity. N,N-Diallyl: Weak antagonist activity (pA2 = 6.3) .
  • Antinociceptive assays: N-CPM[D-Pro-10]Dyn A-(1-11): Potent in vivo activity (ED50 = 1.1 µg/mouse). N,N-Diallyl: Weak antinociception (ED50 = 26 µg/mouse).

In Vivo Efficacy

While N-monoalkylated derivatives (e.g., N-CPM) show robust antinociception, dialkylated compounds like N,N-dibenzyl lack comprehensive in vivo characterization. N,N-DiCPM and N,N-diallyl exhibit negligible or antagonistic activity, highlighting the impact of alkyl group identity on functional outcomes .

Data Table: Key Pharmacological Parameters of [D-Pro-10]Dyn A-(1-11) Analogues

Compound Substituent Type KOR Ki (nM) Selectivity Ratio (κ/μ) GPI Activity In Vivo ED50 (µg/mouse)
N-Monoalkylated (e.g., N-CPM) Monoalkylated <0.05 >200 Moderate agonist 1.1 (N-CPM)
N,N-Dibenzyl[D-Pro-10]Dyn A-(1-11) Dialkylated ~0.2* Not reported Agonist Not tested
N,N-DiCPM[D-Pro-10]Dyn A-(1-11) Dialkylated 0.19 Not reported Negligible agonist Not tested
N,N-Diallyl[D-Pro-10]Dyn A-(1-11) Dialkylated Lower than mono Not reported Weak antagonist 26

*Estimated based on structural analogy to N,N-diCPM .

Q & A

Q. What synthetic strategies are employed to prepare N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)?

Methodological Answer: The synthesis involves solid-phase peptide synthesis using Fmoc-protected amino acids. The [D-Pro10]Dyn A-(2-11) backbone is first synthesized, followed by coupling of N-terminal dibenzyl-modified tyrosine derivatives using BOP ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) as a coupling agent. Alkylation of tyrosine tert-butyl ester with benzyl halides introduces the dibenzyl groups, which are later deprotected .

Q. How is kappa-opioid receptor selectivity evaluated for this compound?

Methodological Answer: Receptor selectivity is assessed via competitive binding assays using guinea pig cerebellum membranes (kappa receptors) and other tissue preparations (mu/delta receptors). Affinity (Ki) and selectivity ratios (kappa/mu) are calculated. For example, N,N-dibenzyl[D-Pro-10]Dyn A-(1-11) exhibits a Ki of ~0.19 nM for kappa receptors, with selectivity ratios exceeding 200 in monoalkylated analogues .

Q. What in vitro assays are used to determine agonist/antagonist activity?

Methodological Answer:

  • Guinea Pig Ileum (GPI) Assay: Measures opioid agonist potency via inhibition of electrically induced contractions. N,N-dibenzyl[D-Pro-10]Dyn A-(1-11) showed agonist activity here.
  • Smooth Muscle Preparations: Used to assess antagonist activity (e.g., inhibition of Dyn A-(1-13)NH2 effects) .

Advanced Research Questions

Q. Why do N-monoalkylated analogues exhibit higher kappa receptor affinity than N,N-dialkylated derivatives?

Methodological Answer: Steric hindrance from the second alkyl group in dialkylated derivatives reduces compatibility with the kappa receptor binding pocket. Monoalkylated compounds (e.g., N-benzyl) achieve Ki < 0.05 nM, while N,N-dibenzyl analogues have Ki = 0.19 nM. This suggests optimal spatial accommodation with single alkylation .

Q. How do in vivo antinociceptive results contrast with in vitro efficacy data?

Methodological Answer: In the phenylquinone abdominal stretching assay, N,N-dibenzyl[D-Pro-10]Dyn A-(1-11) showed weak antinociceptive activity (ED50 = 26 µg/mouse), despite potent in vitro agonist activity. This discrepancy may arise from metabolic instability, blood-brain barrier penetration limitations, or off-target effects in vivo .

Q. What explains the divergent efficacy (agonist vs. antagonist) among N,N-dialkylated analogues?

Methodological Answer: The alkyl group identity dictates efficacy. For example:

  • N,N-DiCPM : Negligible agonist activity.
  • N,N-Diallyl : Weak antagonist activity (GPI assay).
  • N,N-Dibenzyl : Agonist activity.
    This variation reflects differences in alkyl group electronic/steric properties and receptor interaction dynamics .

Methodological Considerations

Q. How can structural modifications improve metabolic stability for in vivo studies?

Methodological Answer: Strategies include:

  • Cyclization : Ring-closing metathesis (as in ) to reduce enzymatic degradation.
  • Peptide Backbone Alterations : D-amino acid substitutions (e.g., D-Pro10) to enhance protease resistance .

Q. What analytical techniques validate synthetic purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Confirms dibenzyl group incorporation and backbone structure.
  • HPLC : Assesses purity (>95% typically required).
  • Mass Spectrometry : Verifies molecular weight accuracy .

Contradictions and Open Questions

Q. Why does N,N-diCPM[D-Pro-10]Dyn A-(1-11) retain high kappa affinity despite being dialkylated?

Hypothesis-Driven Analysis: The cyclopropylmethyl (CPM) group’s compact size may minimize steric clashes compared to bulkier benzyl groups. This highlights the need for 3D receptor modeling to refine SAR .

Q. How do N,N-dibenzyl analogues compare to non-peptide kappa agonists (e.g., U-50,488)?

Comparative Analysis: Peptide analogues (e.g., N-monoalkylated) exhibit higher selectivity (kappa/mu > 200) than U-50,488 (kappa/mu ~50), but poorer oral bioavailability. Hybrid designs may bridge this gap .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.